Masitinib Mesylate

Description

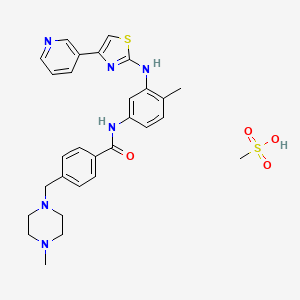

See also: Masitinib (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCWBWKVIZGWEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146747 |

Source

|

| Record name | Masitinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048007-93-7 |

Source

|

| Record name | Masitinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masitinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASITINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Masitinib Mesylate mechanism of action on mast cells

An In-depth Technical Guide on the Mechanism of Action of Masitinib Mesylate on Mast Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Masitinib is an orally administered, potent, and selective tyrosine kinase inhibitor that modulates the activity of mast cells and macrophages.[1] Its unique mechanism of action, targeting a limited number of kinases, makes it a subject of interest for various conditions, including inflammatory diseases, certain cancers, and neurodegenerative disorders.[1][2] Mast cells are critical players in the inflammatory cascade, and their aberrant activation or proliferation is implicated in pathologies like mastocytosis and mast cell activation syndrome (MCAS).[3][4][5] This document provides a detailed technical overview of Masitinib's mechanism of action on mast cells, focusing on its molecular targets, the signaling pathways it inhibits, and the experimental evidence supporting its mode of action.

Core Mechanism of Action on Mast Cells

Masitinib exerts its effects on mast cells by targeting key tyrosine kinases essential for their survival, proliferation, activation, and degranulation. The primary targets are the stem cell factor (SCF) receptor, known as c-Kit (or CD117), and the Src family kinases Lyn and Fyn.[3] This dual-targeting approach provides a comprehensive inhibition of mast cell functions.

-

Inhibition of the c-Kit Pathway : The c-Kit receptor is a type III receptor protein-tyrosine kinase.[6] Its ligand, SCF, is a crucial growth factor for mast cells, regulating their proliferation, differentiation, and survival.[6][7] Upon SCF binding, c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades (including the PI3K/AKT and MAPK/ERK pathways) that promote cell survival and growth. Masitinib competitively inhibits ATP binding to the c-Kit tyrosine kinase domain, thereby blocking its autophosphorylation and all subsequent downstream signaling. This leads to an inhibition of SCF-stimulated mast cell proliferation and survival.[8]

-

Inhibition of Lyn and Fyn Kinases : Lyn and Fyn are non-receptor tyrosine kinases that play a pivotal role in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI).[3][9] Aggregation of FcεRI by IgE-antigen complexes leads to the activation of Lyn and Fyn, which then phosphorylate downstream targets, culminating in mast cell degranulation and the release of pro-inflammatory mediators such as histamine, tryptase, and cytokines (e.g., TNF-α).[8][9] Masitinib's inhibitory action on Lyn and Fyn effectively dampens this IgE-mediated activation pathway, reducing the release of allergic and inflammatory mediators.[9]

This multifaceted mechanism allows Masitinib to control mast cell activity irrespective of the c-Kit D816V mutation status, a common activating mutation in systemic mastocytosis that confers resistance to some tyrosine kinase inhibitors.[5][10] By targeting wild-type c-Kit, Lyn, and Fyn, Masitinib can modulate the function of both neoplastic and non-neoplastic mast cells.[3][5]

Quantitative Data: Inhibitory Activity

The potency of Masitinib against its key targets has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity and potency.

| Target/Assay | Cell/System Type | IC50 Value | Reference |

| Recombinant Human Wild-Type KIT | Enzyme Assay | 200 ± 40 nM | [6][8] |

| SCF-Stimulated Cell Proliferation | Ba/F3 cells expressing human wild-type KIT | 150 ± 80 nM | [8] |

| SCF-Stimulated KIT Phosphorylation | Primary murine Bone Marrow-Derived Mast Cells (BMMCs) | 200 ± 50 nM | [8] |

| KIT Juxtamembrane Mutants (e.g., V559D) | - | 3 to 20 nM | [6][8] |

| KIT Asp816Val (D816V) Mutant | - | 5.0 µM (5000 nM) | [10] |

| PDGFR | Recombinant Enzyme | Potent Inhibition | [6][8] |

| Lyn | Recombinant Enzyme | Potent Inhibition | [6][8] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways in mast cells and the points of inhibition by Masitinib.

Caption: Masitinib inhibits the SCF/c-Kit signaling pathway.

Caption: Masitinib inhibits FcεRI-mediated degranulation via Lyn/Fyn.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the action of Masitinib on mast cells, based on published research.[8][9]

Cell Proliferation Assay (WST-1)

-

Objective: To determine the effect of Masitinib on SCF-induced mast cell proliferation.

-

Cell Line: Murine IL-3-dependent Ba/F3 cells stably transfected with human wild-type KIT.

-

Methodology:

-

Cells are washed to remove IL-3 and starved for 4-6 hours.

-

Cells are seeded into 96-well plates at a density of 1x10^4 cells/well.

-

Cells are pre-incubated with a range of Masitinib concentrations (e.g., 0 to 10 µM) for 1 hour at 37°C.

-

Proliferation is stimulated by adding a suboptimal concentration of Stem Cell Factor (SCF). Control wells receive IL-3 or no growth factor.

-

Plates are incubated for 48-72 hours at 37°C, 5% CO2.

-

WST-1 reagent is added to each well and incubated for 2-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 values are calculated by plotting the percentage of proliferation inhibition against the log of Masitinib concentration.

-

KIT Tyrosine Phosphorylation Assay

-

Objective: To directly measure the inhibitory effect of Masitinib on c-Kit autophosphorylation.

-

Cell Line: Ba/F3-hKIT WT cells or human mastocytoma cell lines (e.g., HMC-1).

-

Methodology:

-

Cells are starved of growth factors overnight.

-

Cells are treated with various concentrations of Masitinib for 1-2 hours.

-

Cells are stimulated with SCF (e.g., 250 ng/ml) for 5-10 minutes at 37°C.

-

The reaction is stopped with ice-cold PBS. Cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

c-Kit protein is immunoprecipitated from cell lysates using an anti-KIT antibody.

-

The immunoprecipitates are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against phosphotyrosine (pTyr) to detect phosphorylated KIT.

-

The membrane is then stripped and re-probed with a total c-Kit antibody to confirm equal protein loading.

-

Protein bands are visualized using chemiluminescence.

-

Mast Cell Degranulation Assay (β-hexosaminidase Release)

-

Objective: To assess Masitinib's ability to inhibit IgE-mediated mast cell degranulation.

-

Cell Type: Human Cord Blood-Derived Mast Cells (CBMCs) or murine Bone Marrow-Derived Mast Cells (BMMCs).

-

Methodology:

-

Mast cells are sensitized overnight with anti-DNP IgE.

-

Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Cells are pre-incubated with various concentrations of Masitinib for 30-60 minutes.

-

Degranulation is triggered by adding DNP-HSA (antigen) for 30 minutes at 37°C.

-

The reaction is stopped by centrifugation at 4°C.

-

The supernatant is collected to measure released β-hexosaminidase. The cell pellet is lysed to measure the total cellular content of β-hexosaminidase.

-

Enzyme activity is measured by incubating the supernatant/lysate with a p-NAG substrate. The reaction is stopped, and absorbance is read at 405 nm.

-

The percentage of degranulation is calculated as (Released Activity / Total Activity) * 100.

-

Experimental Workflow Visualization

Caption: Workflow for a mast cell degranulation assay.

Conclusion

This compound is a selective tyrosine kinase inhibitor that effectively controls mast cell function through the dual inhibition of critical signaling pathways. By targeting the SCF/c-Kit axis, it limits mast cell proliferation and survival. Simultaneously, by inhibiting the Src family kinases Lyn and Fyn, it potently blocks IgE-mediated degranulation. This multifaceted mechanism of action, supported by robust in vitro data, establishes Masitinib as a significant modulator of mast cell activity, providing a strong rationale for its investigation in mast cell-driven diseases. The experimental protocols outlined herein serve as a foundation for further research into its precise interactions and therapeutic potential.

References

- 1. Masitinib General overview – AB Science [ab-science.com]

- 2. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Masitinib in inflammatory diseases – AB Science [ab-science.com]

- 4. Mast Cell Activation Syndrome [ab-science.com]

- 5. Masitinib Offers a Novel Treatment for the Symptoms Associated With Systemic Mastocytosis | The Hematologist | American Society of Hematology [ashpublications.org]

- 6. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Masitinib for treatment of severely symptomatic indolent systemic mastocytosis: a randomised, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Masitinib Mesylate's c-Kit/PDGFR Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masitinib mesylate, a potent and selective oral tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in both veterinary and human medicine. Its primary mechanism of action involves the targeted inhibition of key cellular signaling pathways driven by the c-Kit receptor (c-KitR) and Platelet-Derived Growth Factor Receptors (PDGFRα/β). Dysregulation of these pathways is a hallmark of various pathologies, including certain cancers and inflammatory diseases. This technical guide provides a comprehensive overview of masitinib's inhibitory action on c-Kit and PDGFR signaling, detailing its biochemical potency, cellular effects, and clinical implications. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols and visual representations of the underlying molecular interactions.

Introduction: The Role of c-Kit and PDGFR in Cellular Signaling

The c-Kit receptor and Platelet-Derived Growth Factor Receptors are transmembrane receptor tyrosine kinases (RTKs) that play pivotal roles in regulating essential cellular processes such as proliferation, differentiation, survival, and migration.

c-Kit Signaling: The c-Kit receptor is activated by its ligand, Stem Cell Factor (SCF). Upon binding, c-Kit dimerizes, leading to the autophosphorylation of tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for cell survival and proliferation.[1][2][3]

PDGFR Signaling: Similarly, the binding of platelet-derived growth factors (PDGFs) to their receptors, PDGFRα and PDGFRβ, induces receptor dimerization and autophosphorylation.[4][5][6] This initiates a signaling cascade involving pathways such as PI3K/AKT and RAS/MAPK, which are integral to cell growth, migration, and angiogenesis.[4][6]

Mutations that lead to the constitutive activation of c-Kit or PDGFR, independent of ligand binding, are oncogenic drivers in several cancers, most notably Gastrointestinal Stromal Tumors (GIST).[7] This makes them prime targets for therapeutic intervention.

This compound: Mechanism of Action

This compound (formerly AB1010) is a phenylaminothiazole derivative that acts as a competitive inhibitor of ATP binding to the kinase domain of c-Kit and PDGFRs.[8] By occupying the ATP-binding pocket, masitinib prevents the transfer of phosphate groups to tyrosine residues, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cells dependent on these activated pathways. Molecular modeling suggests that masitinib's mode of binding to c-Kit differs from that of imatinib, another well-known tyrosine kinase inhibitor.[7]

Quantitative Analysis of Masitinib's Inhibitory Activity

The potency of masitinib has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| c-Kit (human recombinant, wild-type) | Recombinant Enzyme Assay | 200 ± 40 | [9] |

| c-Kit (human wild-type in Ba/F3 cells) | Cell Proliferation Assay (SCF-induced) | 150 ± 80 | [9] |

| c-Kit mutant (V559D in Ba/F3 cells) | Cell Proliferation Assay | 3.0 ± 0.1 | [9] |

| PDGFRα (recombinant) | Recombinant Enzyme Assay | 540 ± 60 | [9] |

| PDGFRβ (recombinant) | Recombinant Enzyme Assay | 800 ± 120 | [9] |

| PDGFRα (in Ba/F3 cells) | Cell Proliferation Assay (PDGF-BB-stimulated) | 300 ± 5 | [9] |

| LynB | Recombinant Enzyme Assay | 510 | [8] |

| FGFR3 | Recombinant Enzyme Assay | Moderately Inhibited | [9] |

| ABL1 | Recombinant Enzyme Assay | 1200 ± 300 | [9] |

| c-Fms | Recombinant Enzyme Assay | Weak Inhibition | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the c-Kit and PDGFR signaling pathways and the point of inhibition by masitinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are representative protocols for key in vitro and in vivo assays used to characterize masitinib.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of masitinib to inhibit the phosphorylation of a substrate by a recombinant kinase.

Materials:

-

96-well microtiter plates

-

Poly(Glu,Tyr 4:1) substrate

-

Recombinant human c-Kit or PDGFR intracellular domain

-

Masitinib stock solution (in DMSO)

-

ATP

-

Kinase buffer (e.g., 20 mM HEPES, pH 7.8, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM sodium orthovanadate)

-

Washing buffer (e.g., 10 mM PBS, pH 7.4, 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Anti-phosphotyrosine antibody-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat 96-well plates with 0.25 mg/ml poly(Glu,Tyr 4:1) overnight at 4°C.[8]

-

Washing: Wash plates twice with washing buffer and dry for 2 hours at room temperature.[8]

-

Blocking: Block wells with blocking buffer for 1 hour at room temperature.

-

Compound Addition: Add serial dilutions of masitinib (or vehicle control) to the wells.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the recombinant kinase in kinase buffer.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding ATP (at a concentration of at least twice the Km for the enzyme).[8]

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for phosphorylation.[8]

-

-

Termination: Stop the reaction by adding an EDTA solution.[8]

-

Detection:

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[8] The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the masitinib concentration.

Cell Proliferation Assay (WST-1)

This colorimetric assay measures cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Materials:

-

Ba/F3 cells expressing wild-type or mutant c-Kit/PDGFR

-

RPMI 1640 medium with 10% fetal bovine serum

-

Appropriate growth factor (e.g., SCF or PDGF-BB) or IL-3 for control

-

Masitinib stock solution (in DMSO)

-

WST-1 reagent

-

96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ba/F3 cells at a density of 1 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.[8]

-

Stimulation: Add the appropriate growth factor (e.g., 250 ng/mL murine SCF) to stimulate proliferation via the target kinase.[8] For control wells, use a growth factor that signals through a different pathway (e.g., IL-3).

-

Compound Treatment: Add serial dilutions of masitinib to the wells.

-

Incubation: Incubate the plate for 48 hours in a humidified incubator.[8]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8][10][11][12]

-

Final Incubation: Incubate for an additional 3-4 hours at 37°C.[8][10][11][12]

-

Data Acquisition: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm.[8][10][11] The IC50 is calculated from the dose-response curve.

In Vivo Subcutaneous Xenograft Tumor Model

This model assesses the anti-tumor efficacy of masitinib in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID mice, 4-6 weeks old)[2][5][13]

-

Tumor cells (e.g., Ba/F3 cells expressing a constitutively active c-Kit mutant)

-

Matrigel (optional, to improve tumor take rate)[13]

-

Masitinib formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Harvest tumor cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS or serum-free medium at a concentration of approximately 1-5 x 10⁷ cells/mL.[13]

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension (e.g., 1.5 x 10⁶ cells) into the flank of each mouse.[7][13]

-

Tumor Growth: Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer masitinib (e.g., 30 or 45 mg/kg) or vehicle control daily via the chosen route (e.g., intraperitoneal injection).[7]

-

Monitoring:

-

Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = [length × width²]/2).[7]

-

Monitor animal body weight and overall health.

-

-

Endpoint: Continue treatment for a defined period (e.g., 25 days) or until tumors in the control group reach a maximum allowable size.[7]

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to assess efficacy.

References

- 1. 細胞計數與健康分析 [sigmaaldrich.com]

- 2. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ab-science.com [ab-science.com]

- 4. asco.org [asco.org]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Masitinib in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib: a randomized controlled open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. immunservice.com [immunservice.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Masitinib extends overall survival compared to sunitinib in imatinib-resistant GIST - ecancer [ecancer.org]

Masitinib Mesylate: A Targeted Kinase Inhibitor for Neuroinflammation and Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, mediated by innate immune cells of the central nervous system (CNS) such as mast cells and microglia, is a critical pathological component of various neurodegenerative diseases. Masitinib mesylate, an orally administered, selective tyrosine kinase inhibitor, represents a targeted therapeutic approach to modulate this neuroinflammatory cascade. By potently inhibiting key kinases—namely c-Kit, Lyn, Fyn, and Colony-Stimulating Factor 1 Receptor (CSF-1R)—masitinib controls the activation, proliferation, and survival of these crucial immune cells. This guide provides a comprehensive overview of masitinib's mechanism of action, a detailed summary of pivotal preclinical and clinical findings in Amyotrophic Lateral Sclerosis (ALS), Progressive Multiple Sclerosis (MS), and Alzheimer's Disease (AD), and the experimental methodologies underpinning these investigations.

Introduction: The Role of Neuroinflammation in Neurodegeneration

Chronic activation of the CNS's innate immune system is a hallmark of many neurodegenerative disorders. Mast cells, strategically located on both sides of the blood-brain barrier (BBB), and microglia, the resident immune cells of the CNS, are central to the inflammatory processes that contribute to neuronal damage.[1] When activated, these cells release a plethora of pro-inflammatory mediators, sustaining the inflammatory network, increasing BBB permeability, and directly contributing to neurotoxicity.[1]

This compound is a tyrosine kinase inhibitor developed to specifically target the activity of mast cells and microglia.[2] Its therapeutic rationale is based on modulating the neuro-immune system to attenuate chronic neuroinflammation and thereby slow or prevent the progression of neuronal damage.[2][3]

Mechanism of Action: Multi-Targeted Kinase Inhibition

Masitinib exerts its effects by inhibiting a select group of tyrosine kinases that are critical for the function of mast cells and microglia.[4][5]

-

Mast Cell Modulation (c-Kit, Lyn, Fyn Inhibition): The survival, differentiation, and degranulation of mast cells are critically dependent on the Stem Cell Factor (SCF)/c-Kit signaling pathway.[3][6] Masitinib is a potent inhibitor of c-Kit, as well as the downstream kinases Lyn and Fyn, which are essential for mast cell function.[7] By blocking these pathways, masitinib effectively controls mast cell activity and the release of inflammatory mediators.[7][8]

-

Microglia Modulation (CSF-1R Inhibition): The proliferation, differentiation, and survival of microglia are regulated by the Colony-Stimulating Factor 1 (CSF-1)/CSF-1R signaling pathway.[9][10] Masitinib's inhibition of CSF-1R blocks microglia proliferation and shifts their inflammatory profile towards an anti-inflammatory phenotype.[1][11][12]

-

Neuronal Pathway Modulation (Fyn Inhibition): In the context of Alzheimer's Disease, the Fyn kinase is implicated in the pathological signaling cascades of both amyloid-beta (Aβ) oligomers and hyperphosphorylated Tau protein.[1][13] Aβ oligomers can activate Fyn via the cellular prion protein (PrPC), leading to synaptic dysfunction.[13][14] Fyn also directly phosphorylates Tau, contributing to the formation of neurofibrillary tangles. Masitinib's inhibition of Fyn provides a direct mechanism to interfere with these core AD pathologies.[1]

Signaling Pathway Diagrams

Preclinical Evidence

Masitinib's efficacy has been demonstrated in several relevant animal models of neurodegenerative diseases.

Amyotrophic Lateral Sclerosis (ALS)

In the SOD1G93A transgenic rat model of ALS, masitinib treatment initiated after paralysis onset demonstrated significant neuroprotective effects.[1][15] It reduced microgliosis and the number of aberrant glial cells in the spinal cord, ameliorated motor neuron pathology, and significantly prolonged post-paralysis survival.[11][16]

Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics aspects of MS, masitinib treatment was shown to be neuroprotective.[8] It significantly reduced serum levels of neurofilament light chain (NfL), a biomarker of neuronal damage.[17][18] This was accompanied by a reduction in pro-inflammatory cytokines and a slowing of clinical symptom progression.[18][19][20]

Alzheimer's Disease (AD)

In transgenic mouse models of AD, masitinib has been shown to improve cognitive function and synaptic integrity.[3] Recent independent research in a mouse model mimicking sporadic AD further confirmed that masitinib reduces toxic brain proteins like hyperphosphorylated Tau and protects synapses.[12]

Quantitative Preclinical Data

| Model | Compound | Dosage | Key Finding | Result | Reference |

| SOD1G93A Rat (ALS) | Masitinib | 30 mg/kg/day | Post-Paralysis Survival | 40% increase in survival vs. vehicle | [11] |

| SOD1G93A Rat (ALS) | Masitinib | 30 mg/kg/day | Motor Neuron Loss | 40% loss with masitinib vs. 60% with vehicle | [16] |

| EAE Mouse (MS) | Masitinib | 50 mg/kg/day | Serum NfL Reduction (Day 8) | 43% reduction vs. EAE control | [17][18] |

| EAE Mouse (MS) | Masitinib | 100 mg/kg/day | Serum NfL Reduction (Day 8) | 60% reduction vs. EAE control | [17][18] |

| EAE Mouse (MS) | Masitinib | 50-100 mg/kg/day | Pro-inflammatory Cytokines | Significant reduction in IFN-γ, TNF-α, IL-1β | [8] |

Clinical Development and Efficacy

Masitinib has undergone extensive clinical investigation in several neurodegenerative diseases, demonstrating promising results in Phase 2 and 3 trials.

Amyotrophic Lateral Sclerosis (ALS)

The Phase 2b/3 study AB10015 (NCT02588677) evaluated masitinib as an add-on to riluzole.[21][22] In the primary analysis population of "normal progressors," masitinib at 4.5 mg/kg/day significantly slowed the rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) over 48 weeks.[17][23] A long-term survival analysis revealed that in patients with mild or moderate disease severity at baseline, masitinib prolonged median survival by 25 months compared to placebo.[4][17]

Progressive Multiple Sclerosis (MS)

The Phase 2b/3 study AB07002 (NCT01433497) assessed masitinib in patients with primary progressive MS (PPMS) and non-active secondary progressive MS (nSPMS).[11][24] The trial met its primary endpoint, showing that masitinib at 4.5 mg/kg/day significantly reduced disability progression, as measured by the Expanded Disability Status Scale (EDSS), compared to placebo over 96 weeks.[13][25]

Alzheimer's Disease (AD)

A Phase 2 trial (AB04024) in patients with mild-to-moderate AD showed that masitinib as an adjunct therapy significantly reduced cognitive decline compared to placebo, measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[7][26] The subsequent Phase 2b/3 study (AB09004) confirmed these findings, demonstrating that masitinib at 4.5 mg/kg/day had a significant positive effect on both the ADAS-Cog and the Alzheimer's Disease Cooperative Study Activities of Daily Living (ADCS-ADL) scores.[27][28]

Quantitative Clinical Trial Data

| Indication | Trial ID | Treatment Arm | N | Primary Endpoint | Result (vs. Placebo) | p-value | Reference |

| ALS | AB10015 | Masitinib 4.5 mg/kg/d | 99 | ΔALSFRS-R at Wk 48 | 27% slowing of deterioration | 0.016 | [23] |

| ALS | AB10015 (Survival) | Masitinib 4.5 mg/kg/d | 45 | Median Overall Survival | 25-month increase (69 vs 44 mo) | 0.037 | [4] |

| Progressive MS | AB07002 | Masitinib 4.5 mg/kg/d | 199 | Overall EDSS Change | -0.097 (Masitinib: 0.001, Placebo: 0.098) | 0.0256 | [11][25] |

| Alzheimer's | AB04024 (Phase 2) | Masitinib | 26 | ADAS-Cog Responder Rate (Wk 24) | 6% vs 50% | 0.046 | [7] |

| Alzheimer's | AB04024 (Phase 2) | Masitinib | 26 | Mean ΔADAS-Cog from Baseline (Wk 24) | -7.6 treatment effect | 0.030 | [7][26] |

| Alzheimer's | AB09004 (Phase 3) | Masitinib 4.5 mg/kg/d | 182 | Mean ΔADAS-Cog from Baseline (Wk 24) | Significant improvement | 0.0003 | [28] |

| Alzheimer's | AB09004 (Phase 3) | Masitinib 4.5 mg/kg/d | 182 | Mean ΔADCS-ADL from Baseline (Wk 24) | Significant improvement | 0.0381 | [28] |

Experimental Protocols and Methodologies

Preclinical Model: EAE in Mice

-

Model: Experimental Autoimmune Encephalomyelitis (EAE).[8]

-

Induction Protocol: Active immunization was performed using a MOG 35-55 peptide/CFA emulsion, administered subcutaneously at two sites (0.1 ml/site). Pertussis toxin (PTX) was administered intraperitoneally 2 hours and 24 hours after the emulsion.[5][8]

-

Treatment: Fourteen days post-induction, mice with established EAE symptoms were randomized. Masitinib (50 mg/kg/day or 100 mg/kg/day) or a vehicle control was administered via oral gavage daily for 15 days.[8]

-

Assessments: Blood samples were collected on days 1, 8, and 15. Key endpoints included serum NfL concentration and quantification of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β) at day 15.[8]

Preclinical Model: SOD1G93A Rats

-

Model: SOD1G93A transgenic rat model of inherited ALS.[16]

-

Animals: Male hemizygous NTac:SD-TgN(SOD1G93A)L26H rats.[16]

-

Treatment: Masitinib (30 mg/kg/day) or vehicle (water) was administered daily via oral gavage. Treatment was initiated after the onset of paralysis in one limb.[2][16]

-

Assessments: Animals were monitored daily for motor activity and survival. Post-mortem analysis of the spinal cord was conducted to quantify microgliosis (Iba1+ cells), aberrant glial cells, and motor neuron survival (ChAT+ cells) in the ventral horn.[11][16]

Clinical Trial: AB07002 in Progressive MS (NCT01433497)

-

Design: A randomized, double-blind, 2 parallel-group, placebo-controlled Phase 3 trial conducted at 116 centers in 20 countries.[11][25]

-

Participants: 611 patients aged 18-75 with Primary Progressive MS (PPMS) or non-active Secondary Progressive MS (nSPMS) (no relapse for ≥2 years), and a baseline Expanded Disability Status Scale (EDSS) score of 2.0–6.0.[11]

-

Intervention: Patients were randomized (2:1) to receive masitinib 4.5 mg/kg/day or an equivalent placebo, administered orally twice daily for 96 weeks.[11][29]

-

Primary Endpoint: The primary endpoint was the overall change in EDSS from baseline, analyzed using repeated measures from week 12 to week 96. Positive values indicated clinical deterioration.[11]

Safety and Tolerability

Across clinical trials, masitinib's safety profile has been characterized as consistent and manageable.[11] A meta-analysis of five randomized controlled trials in neurodegenerative diseases found that masitinib was associated with a higher incidence of adverse events compared to placebo.[30] The most frequently reported adverse events include diarrhea, nausea, rash, and hematologic events.[11] These events were typically mild to moderate in severity.[28] Dose-dependent safety effects have been noted, suggesting that careful dose selection is important.[30]

Conclusion and Future Directions

This compound presents a compelling, mechanistically distinct approach to treating neurodegenerative diseases by targeting the foundational processes of neuroinflammation. Its dual action on mast cells and microglia through the selective inhibition of c-Kit, CSF-1R, Lyn, and Fyn addresses key pathological drivers in ALS, progressive MS, and Alzheimer's disease. The consistent and significant positive results from both preclinical models and large-scale, placebo-controlled clinical trials underscore its potential as a disease-modifying therapy.

Future research will focus on confirming these findings in ongoing and planned Phase 3 studies, further elucidating the downstream effects of masitinib on neuronal health, and exploring its potential across a broader range of neuroinflammatory conditions. The data accumulated to date provide a strong rationale for masitinib's continued development as a novel therapeutic agent for patients with debilitating neurodegenerative disorders.

References

- 1. Fyn Kinase in Alzheimer's Disease: Unraveling Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting c-kit in the therapy of mast cell disorders: current update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The c-kit receptor, stem cell factor, and mast cells. What each is teaching us about the others - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Masitinib as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine kinase inhibitor, masitinib, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 10. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Targeting Fyn Kinase in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amyloid-β induced signaling by cellular prion protein and Fyn kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neals.org [neals.org]

- 16. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alsnewstoday.com [alsnewstoday.com]

- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. neurology.org [neurology.org]

- 23. neurologylive.com [neurologylive.com]

- 24. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 25. neurology.org [neurology.org]

- 26. researchgate.net [researchgate.net]

- 27. AB Science announces positive results from Phase II/III of Masitinib in Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]

- 28. AB Science announces that Phase 2B/3 study evaluating oral [globenewswire.com]

- 29. EudraCT Number 2010-021219-17 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]

- 30. Mast cell - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Preclinical Pharmacokinetics and Bioavailability of Masitinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Masitinib, a potent and selective oral tyrosine kinase inhibitor, has garnered significant interest for its therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders. A thorough understanding of its pharmacokinetic profile and bioavailability in preclinical models is paramount for the successful translation of this compound into clinical applications. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Masitinib Mesylate in key preclinical species, including mice, rats, dogs, and cats. It details experimental methodologies for in vivo studies and bioanalytical quantification, presents quantitative pharmacokinetic data in comparative tables, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound is a small molecule inhibitor that selectively targets a limited number of tyrosine kinases, primarily the mast cell and macrophage key kinase c-Kit, the platelet-derived growth factor receptor (PDGFR), and the Src family kinase Lyn.[1][2][3] By modulating the activity of these crucial signaling proteins, Masitinib exerts anti-proliferative, anti-inflammatory, and immunomodulatory effects.[3] Its efficacy has been demonstrated in veterinary medicine for the treatment of mast cell tumors in dogs and is under investigation for various human diseases.[1][4] Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of Masitinib, thereby informing dose selection, predicting therapeutic windows, and ensuring the safety and efficacy of this promising drug candidate.

Mechanism of Action and Signaling Pathways

Masitinib's therapeutic effects are attributed to its inhibition of specific tyrosine kinases involved in various cellular processes. The primary targets of Masitinib are c-Kit, PDGFR, and Lyn.

-

c-Kit Signaling: The binding of Stem Cell Factor (SCF) to the c-Kit receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation. Masitinib competitively binds to the ATP-binding pocket of c-Kit, thereby inhibiting its phosphorylation and blocking downstream signaling.[5]

-

PDGFR Signaling: Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) leads to the activation of similar downstream pathways, promoting cell growth, proliferation, and migration. Masitinib's inhibition of PDGFR contributes to its anti-angiogenic and anti-proliferative effects.[6]

-

Lyn Kinase Signaling: Lyn, a member of the Src family of non-receptor tyrosine kinases, plays a critical role in immune cell signaling, particularly in B-cells and mast cells. Masitinib's inhibition of Lyn modulates immune responses and contributes to its anti-inflammatory properties.[7][8]

Below is a simplified representation of the signaling pathways targeted by Masitinib.

Caption: Simplified signaling pathways inhibited by Masitinib.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Pharmacokinetics of Masitinib in Rats

| Parameter | Oral (8.4 mg/kg) | Intravenous | Reference |

| Cmax (ng/mL) | 4110 (males), 8350 (females) | - | [9] |

| Tmax (h) | ~2 | - | [10] |

| AUC (ng·h/mL) | - | - | |

| t½ (h) | 4-6 | - | [11] |

| Bioavailability (%) | ~70% | 100% | [11] |

Table 2: Pharmacokinetics of Masitinib in Dogs

| Parameter | Oral (12.5 mg/kg) | Intravenous | Reference |

| Cmax (ng/mL) | 555 (males), 540 (females) | - | [10] |

| Tmax (h) | 2 | - | [10] |

| AUC₀₋₂₄ (ng·h/mL) | 4625 (males), 4045 (females) | - | [10] |

| t½ (h) | ~8 | - | [11] |

| Bioavailability (%) | ~80% | 100% | [11] |

Table 3: Pharmacokinetics of Masitinib in Cats

| Parameter | Oral (10 mg/kg) | Intravenous (10 mg/kg) | Reference |

| Cmax (ng/mL) | 465 | - | [9] |

| Tmax (h) | 2 | - | [9] |

| AUC (ng·h/mL) | - | - | |

| t½ (h) | 3-5 | 3-5 | [11] |

| Bioavailability (%) | ~60% | 100% | [12] |

Data for mice is currently limited in the public domain.

Experimental Protocols

In Vivo Pharmacokinetic Studies

A standardized workflow for a preclinical pharmacokinetic study of Masitinib is outlined below.

Caption: General workflow for a preclinical pharmacokinetic study.

4.1.1. Animal Models

-

Species: Male and female Sprague-Dawley rats, Beagle dogs, and domestic cats are commonly used.

-

Health Status: Animals should be healthy, acclimated to the laboratory environment, and fasted overnight before dosing.

4.1.2. Drug Formulation and Administration

-

Oral Administration: this compound is typically dissolved in a vehicle such as a mixture of 4% DMSO, 30% PEG 300, 5% Tween 80, and water for oral gavage.[13] Doses are calculated based on the animal's body weight.

-

Intravenous Administration: For intravenous administration, this compound is dissolved in a suitable sterile vehicle, such as saline. The drug is administered as a bolus injection or a slow infusion, typically into a tail vein in rodents or a cephalic or saphenous vein in larger animals.

4.1.3. Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Masitinib in biological matrices due to its high sensitivity, selectivity, and accuracy.

4.2.1. Sample Preparation

-

Protein Precipitation: A simple and rapid protein precipitation method is commonly employed. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.

-

Extraction: After centrifugation, the supernatant containing the analyte is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.

4.2.2. Chromatographic and Mass Spectrometric Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for chromatographic separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly used.

-

Flow Rate: A flow rate of around 0.25-0.5 mL/min is typical.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Masitinib and an internal standard.

-

4.2.3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Discussion and Conclusion

The preclinical pharmacokinetic data for this compound demonstrate good oral bioavailability in rats, dogs, and cats, with absorption being relatively rapid. The half-life varies across species, suggesting differences in metabolism and elimination. The provided experimental protocols offer a robust framework for conducting further preclinical studies to expand the pharmacokinetic profile of Masitinib, particularly in mice, and to investigate its tissue distribution and metabolism in greater detail. The high selectivity and favorable pharmacokinetic properties of Masitinib underscore its potential as a therapeutic agent for a range of diseases. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, facilitating the continued investigation and development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Masitinib in inflammatory diseases – AB Science [ab-science.com]

- 4. ab-science.com [ab-science.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by masitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of masitinib in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 dose-escalation study of oral tyrosine kinase inhibitor masitinib in advanced and/or metastatic solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Masitinib Mesylate: A Technical Guide on its Impact on Cytokine Production and Degranulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masitinib mesylate is a potent and selective oral tyrosine kinase inhibitor that has garnered significant interest for its therapeutic potential in a range of diseases, including inflammatory conditions, neurological disorders, and oncology.[1][2] Its mechanism of action is centered on the modulation of key immune cells, primarily mast cells and microglia.[1][3] This guide provides an in-depth technical overview of masitinib's core effects on two critical cellular processes: cytokine production and degranulation. By targeting the kinases essential for mast cell survival and activation, such as c-Kit, Lyn, and Fyn, masitinib effectively dampens the inflammatory cascade.[4][5] This document consolidates quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: Targeting Key Signaling Kinases

Masitinib exerts its effects by selectively inhibiting specific tyrosine kinases that are crucial for the function of mast cells and other immune cells.[6] Its primary targets include the stem cell factor receptor (c-Kit), as well as the intracellular kinases Lyn and Fyn.[4][5] This multi-targeted approach allows masitinib to control mast cell activity regardless of their c-Kit mutation status.[4][5]

-

c-Kit Inhibition: The binding of stem cell factor (SCF) to its receptor, c-Kit, is a critical signal for mast cell survival, proliferation, and activation.[7] Masitinib competitively inhibits the ATP-binding site of the c-Kit intracellular domain, blocking downstream signaling and thereby inhibiting SCF-induced cell proliferation.[7][8]

-

Lyn and Fyn Inhibition: Lyn and Fyn are Src family kinases that play a pivotal role in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI).[4] Activation of these kinases is essential for mast cell degranulation and the production of various cytokines.[5] Masitinib's inhibition of Lyn and Fyn provides a c-Kit-independent mechanism for controlling mast cell-mediated inflammatory responses.[5][9]

The following diagram illustrates the signaling pathways modulated by masitinib.

Caption: Masitinib signaling pathway inhibition.

Quantitative Analysis of Kinase Inhibition

Masitinib's efficacy is rooted in its potent inhibition of specific kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity and activity.

| Target Kinase | IC50 (nM) | Cell Line / System | Reference |

| Wild-Type c-Kit (recombinant) | 200 ± 40 | In vitro enzyme assay | [7][10] |

| Wild-Type c-Kit (cellular) | 150 ± 80 | Ba/F3 cells | [7] |

| c-Kit Mutant (V559D) | 3.0 ± 0.1 | Ba/F3 cells | [7] |

| PDGFRα | 540 | Not specified | [8] |

| PDGFRβ | 800 | Not specified | [8] |

| Lyn | Potently inhibited | Recombinant | [7] |

| Fyn | Potently inhibited | Not specified | [4][5] |

| Abl | Weakly inhibited | Not specified | [7][8] |

Effect on Cytokine Production

Masitinib has been shown to significantly reduce the production of pro-inflammatory cytokines from mast cells.[7] This is a direct consequence of its inhibition of the c-Kit and FcεRI signaling pathways that lead to the activation of transcription factors responsible for cytokine gene expression.

Quantitative Data on Cytokine Inhibition

Studies have quantified the inhibitory effect of masitinib on key inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).

| Cytokine | Cell Type | Stimulation | Masitinib Concentration (µM) | Inhibition (%) | Reference |

| TNF-α | Cord Blood Mast Cells (CBMC) | IgE-anti IgE | 10 | 68 | [7] |

| TNF-α | Cord Blood Mast Cells (CBMC) | IgE-anti IgE | 1.0 | 40 | [7] |

| TNF-α | Cord Blood Mast Cells (CBMC) | IgE-anti IgE | 0.1 | 16 | [7] |

Experimental Protocol: Cytokine Release Assay (ELISA)

The quantification of cytokine inhibition is commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Stimulation:

-

Human mast cells (e.g., cord blood-derived mast cells) are cultured in appropriate media.

-

Cells are pre-incubated with varying concentrations of masitinib or a vehicle control for a specified period (e.g., 1 hour).

-

Mast cell activation is induced by adding a stimulant, such as an IgE-anti IgE complex, to cross-link FcεRI receptors.

-

-

Supernatant Collection:

-

Following an incubation period (e.g., 4 hours), the cell culture plates are centrifuged.[7]

-

The supernatant, containing the secreted cytokines, is carefully collected.

-

-

ELISA Procedure:

-

The collected supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which reacts with the enzyme to produce a measurable colorimetric signal.

-

The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the cytokine concentrations in masitinib-treated samples to the vehicle-treated control samples.

-

The following diagram outlines the general workflow for a cytokine release assay.

Caption: General workflow for a cytokine release assay.

Effect on Degranulation

Degranulation is the rapid release of pre-formed inflammatory mediators, such as histamine and tryptase, from the granules of mast cells. Masitinib is a potent inhibitor of this process, demonstrating stronger activity than the first-generation tyrosine kinase inhibitor, imatinib.[7][10] This inhibition is critical for alleviating the acute symptoms associated with mast cell activation in allergic and inflammatory diseases.

Quantitative Data on Degranulation Inhibition

While specific IC50 values for degranulation markers are not detailed in the provided search results, studies consistently report that masitinib dose-dependently inhibits degranulation.[7][11] For instance, research has shown that masitinib almost completely prevents mast cell accumulation and degranulation in animal models of neuroinflammation.[11]

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

A common method to quantify mast cell degranulation involves measuring the activity of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.

-

Cell Culture and Sensitization:

-

A suitable mast cell line (e.g., RBL-2H3) or primary mast cells are cultured.

-

Cells are often sensitized overnight with an antigen-specific IgE.

-

-

Treatment and Stimulation:

-

Cells are washed to remove unbound IgE and then incubated with varying concentrations of masitinib or a vehicle control.

-

Degranulation is triggered by adding the specific antigen or a secretagogue like calcium ionophore A23187.[12]

-

-

Sample Collection:

-

After a short incubation period (e.g., 30-60 minutes), the reaction is stopped by placing the plate on ice.

-

The plate is centrifuged, and the supernatant (containing released β-hexosaminidase) is collected.

-

The remaining cell pellet is lysed to measure the total cellular β-hexosaminidase content.

-

-

Enzymatic Assay:

-

Aliquots of the supernatant and cell lysate are transferred to a new plate.

-

A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to each well.

-

The reaction is allowed to proceed at 37°C and is then stopped by adding a stop buffer.

-

-

Data Analysis:

-

The absorbance of the product is measured at 405 nm.

-

The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount (supernatant + cell lysate), multiplied by 100.

-

The inhibitory effect of masitinib is determined by comparing the percentage of degranulation in treated versus untreated cells.

-

The following diagram depicts a typical workflow for a mast cell degranulation assay.

Caption: Workflow for a mast cell degranulation assay.

Conclusion

This compound is a highly effective inhibitor of mast cell-mediated inflammatory processes. Its dual action on the c-Kit receptor and the FcεRI-associated kinases Lyn and Fyn allows for comprehensive control over mast cell activation.[4][5] The quantitative data clearly demonstrate its ability to potently inhibit the production of pro-inflammatory cytokines like TNF-α and to block the degranulation process.[7] The detailed experimental protocols provided herein serve as a guide for researchers investigating the immunomodulatory effects of masitinib and similar compounds. This targeted mechanism of action underpins its therapeutic potential in a variety of mast cell-driven pathologies, from inflammatory disorders to certain types of cancer.[1]

References

- 1. Masitinib General overview – AB Science [ab-science.com]

- 2. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Masitinib in inflammatory diseases – AB Science [ab-science.com]

- 5. ab-science.com [ab-science.com]

- 6. Masitinib treatment in patients with progressive multiple sclerosis: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Masitinib for treatment of severely symptomatic indolent systemic mastocytosis: a randomised, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Dual Threat: A Technical Guide to the Anti-proliferative and Pro-apoptotic Activity of Masitinib Mesylate

For Immediate Release

This technical guide provides an in-depth analysis of the anti-proliferative and pro-apoptotic activities of Masitinib Mesylate, a potent and selective tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in Masitinib's mechanism of action.

Executive Summary

This compound has demonstrated significant potential as an anti-cancer agent due to its targeted inhibition of key signaling pathways crucial for cell growth and survival. By selectively targeting receptor tyrosine kinases such as c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and the non-receptor tyrosine kinase Lyn, Masitinib effectively curtails aberrant cellular proliferation and induces programmed cell death (apoptosis) in various cancer cell types. This guide explores the preclinical evidence supporting these dual activities, offering a comprehensive resource for the scientific community.

Anti-proliferative Activity of this compound

Masitinib exerts its anti-proliferative effects by inhibiting the phosphorylation of key tyrosine kinases that drive cell division and growth. The efficacy of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Analysis of Anti-proliferative Potency

The following tables summarize the IC50 values of this compound in a range of cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Canine Mammary Tumor | |||

| CMT-U27 | Mammary Tumor | 7.50 | [1] |

| CMT-U309 | Mammary Tumor | 8.55 | [1] |

| Canine Osteosarcoma | |||

| POS | Osteosarcoma | 11.04 | [2] |

| HMPOS | Osteosarcoma | 7.09 | [2] |

| COS31 | Osteosarcoma | 9.74 | [2] |

| Canine Hemangiosarcoma | |||

| DEN | Hemangiosarcoma | 8.56 | |

| Fitz | Hemangiosarcoma | 9.41 | |

| SB | Hemangiosarcoma | 10.65 | |

| Canine Oral Fibrosarcoma | |||

| MBSa1 | Oral Fibrosarcoma | 7.9-33.4 | [3] |

| CoFSA | Oral Fibrosarcoma | 7.9-33.4 | [3] |

| Canine T-cell Lymphoma | |||

| OSW | T-cell Lymphoma | 0.005 | [4] |

Table 1: IC50 values of this compound in various canine cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Feline Injection-Site Sarcoma | |||

| JB (primary) | Sarcoma | Not explicitly stated, but growth inhibition was observed | [5] |

| JBLM (metastatic) | Sarcoma | Not explicitly stated, but growth inhibition was observed | [5] |

Table 2: Anti-proliferative effects of this compound in feline cancer cell lines.

Pro-apoptotic Activity of this compound

In addition to halting cell proliferation, Masitinib actively promotes apoptosis in cancer cells. This is achieved by disrupting survival signals downstream of the targeted kinases, leading to the activation of the intrinsic apoptotic pathway.

Quantitative Assessment of Apoptosis Induction

The pro-apoptotic efficacy of Masitinib has been quantified through various assays, including Annexin V/Propidium Iodide (PI) staining and caspase activity assays.

| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Citation |

| CMT-U27 | 4 | 36.1 | 25.8 | 10.3 | [1] |

| 8 | 66.7 | 49.5 | 17.2 | [1] | |

| CMT-U309 | 4 | 11.2 | 7.9 | 3.3 | [1] |

| 8 | 16.1 | 11.2 | 4.9 | [1] |

Table 3: Percentage of apoptotic canine mammary tumor cells after 72 hours of treatment with this compound, as determined by Annexin V/PI staining.

| Cell Line | Concentration (µM) | Caspase-3/7 Activity | Citation |

| CoFSA | 1.0 | Significantly increased | [3] |

Table 4: Effect of this compound on caspase-3/7 activity in a canine oral fibrosarcoma cell line.

Effect on Cell Cycle Progression

Masitinib has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis (M) phase.[1]

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| CMT-U27 | Control | ~65 | ~20 | ~15 | [1][6] |

| Masitinib (8 µM) | 78 | Decreased | No significant change | [1][6] | |

| CMT-U309 | Control | ~70 | ~15 | ~15 | [1][6] |

| Masitinib (8 µM) | 86 | Decreased | No significant change | [1][6] |

Table 5: Cell cycle distribution of canine mammary tumor cells after 72 hours of treatment with this compound.

Core Signaling Pathways Targeted by Masitinib

Masitinib's anti-proliferative and pro-apoptotic effects are a direct consequence of its ability to inhibit the following key signaling pathways:

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase, when activated by its ligand stem cell factor (SCF), triggers a cascade of downstream signals that promote cell survival and proliferation. Masitinib competitively inhibits ATP binding to the c-Kit kinase domain, blocking its activation and subsequent signaling.

Masitinib inhibits the c-Kit signaling pathway.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) plays a crucial role in angiogenesis, cell growth, and migration. Masitinib inhibits both PDGFR-α and PDGFR-β, thereby disrupting these essential processes in tumor development.

Inhibition of the PDGFR signaling cascade by Masitinib.

Lyn Kinase Signaling

Lyn, a member of the Src family of non-receptor tyrosine kinases, is implicated in various cellular processes, including proliferation and survival. Masitinib's inhibition of Lyn contributes to its overall anti-cancer effects.

References

- 1. sciendo-parsed.s3.eu-central-1.amazonaws.com [sciendo-parsed.s3.eu-central-1.amazonaws.com]

- 2. Apoptotic effects of the tyrosine kinase inhibitor, this compound, on canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of masitinib and imatinib against canine oral fibrosarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ab-science.com [ab-science.com]

- 5. Masitinib demonstrates anti-proliferative and pro-apoptotic activity in primary and metastatic feline injection-site sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of Masitinib Mesylate on CSF-1R in Microglia Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of masitinib mesylate's mechanism of action, specifically focusing on its inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF-1R) and the subsequent impact on microglia proliferation. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Microglia, CSF-1R, and Neuroinflammation

Microglia are the resident immune cells of the central nervous system (CNS), playing a crucial role in brain homeostasis and the response to injury and disease.[1][2] However, their chronic activation and proliferation can contribute to neuroinflammation, a key pathological feature in many neurodegenerative diseases.[3][4] The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a transmembrane tyrosine kinase that is essential for the survival, proliferation, and differentiation of microglia.[5][6][7] Signaling through CSF-1R, initiated by its ligands CSF-1 and IL-34, is a critical pathway for maintaining the microglial population in the adult brain.[7][8] Consequently, targeting the CSF-1R signaling pathway has emerged as a promising therapeutic strategy to modulate neuroinflammation by controlling microglial proliferation.[9][10]

This compound is an orally administered tyrosine kinase inhibitor that has demonstrated neuroprotective properties by targeting key cells in the neuroimmune system, including microglia.[3][11][12] Its mechanism of action involves the selective inhibition of several kinases, with a particularly high potency against CSF-1R.[13][14] By inhibiting CSF-1R, masitinib can effectively regulate microglial proliferation and their inflammatory responses, thereby offering a potential therapeutic avenue for neuroinflammatory and neurodegenerative disorders.[13][15]

Quantitative Data: Masitinib's Efficacy on CSF-1R and Microglia Proliferation

The following tables summarize the key quantitative findings from preclinical studies investigating the inhibitory effect of masitinib on CSF-1R kinase activity and M-CSF-induced microglia proliferation.

Table 1: Inhibitory Activity of Masitinib on CSF-1R Kinase

| Parameter | Value | Source |

| IC₅₀ | 90 ± 35 nM | Trias et al., 2016[13][14] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of masitinib required to inhibit 50% of the recombinant CSF-1R kinase activity in vitro.

Table 2: Effect of Masitinib on M-CSF-Induced Microglia Proliferation

| Treatment Condition | BrdU Positive Cells (% of Total) | Source |

| Vehicle | ~5% | Trias et al., 2016[14] |

| M-CSF (30 ng/mL) | ~25% | Trias et al., 2016[14] |

| M-CSF + Masitinib (0.1 µM) | ~15% | Trias et al., 2016[14] |

| M-CSF + Masitinib (1 µM) | ~5% | Trias et al., 2016[14] |

Data are approximated from the graphical representation in the source publication. Proliferation was measured by BrdU (Bromodeoxyuridine) uptake in cultured microglia from symptomatic SOD1G93A rats.[14]

Signaling Pathway and Mechanism of Action

The proliferation of microglia is heavily dependent on the activation of the CSF-1R signaling cascade. The following diagram illustrates this pathway and the point of intervention for masitinib.

Caption: CSF-1R signaling pathway leading to microglia proliferation and its inhibition by masitinib.

Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[8][16] This activation initiates downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are crucial for regulating microglial survival and proliferation.[8] Masitinib exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling required for proliferation.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the source literature.

In Vitro CSF-1R Kinase Inhibition Assay

This protocol outlines the method used to determine the IC₅₀ of masitinib for CSF-1R.

Caption: Workflow for the in vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Protocol Details:

-

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the recombinant CSF-1R kinase. The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF).[13]

-

Reagents:

-

Recombinant human CSF-1R kinase domain.

-

Biotinylated poly(Glu4Tyr) peptide substrate (1 µM).

-

ATP at a concentration of 100 µM.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM MnCl₂).

-

This compound at various concentrations.

-

HTRF detection reagents: Anti-phospho peptide antibody labeled with Europium cryptate (Eu³⁺) and Streptavidin-XL665.[13]

-

-

Procedure:

-

The kinase reaction is initiated by incubating the enzyme, substrate, ATP, and varying concentrations of masitinib in the kinase buffer.[13]

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped by the addition of EDTA.[13]

-

HTRF detection reagents are added, and the mixture is incubated for 1 hour to allow for binding.[13]

-

-

Data Acquisition and Analysis:

-

The fluorescence is read on a compatible plate reader, measuring emission at 620 nm (Eu³⁺) and 665 nm (XL665).

-

The signal ratio is proportional to the amount of phosphorylated substrate.

-

Results are expressed as a percentage of inhibition relative to a control without the inhibitor, and the IC₅₀ value is calculated using a suitable curve-fitting model.[13]

-

Microglia Proliferation Assay (BrdU Uptake)

This protocol describes the methodology used to assess the effect of masitinib on the proliferation of cultured microglia.

Caption: Experimental workflow for the microglia proliferation assay using BrdU incorporation.

Protocol Details:

-

Cell Source: Primary microglia are isolated from the spinal cord cultures of symptomatic SOD1G93A rats.[13][14]

-

Cell Culture:

-

Microglia are cultured in low fetal bovine serum (FBS) conditions (e.g., 0.5%) to minimize baseline proliferation.[14]

-

Cells are plated in suitable culture vessels (e.g., multi-well plates).

-

-

Treatment:

-

Cells are treated with macrophage colony-stimulating factor (M-CSF) at a concentration of 30 ng/mL to induce proliferation.[14]

-

Concurrent treatment with masitinib is performed at various concentrations (e.g., 0.1 µM, 1 µM) to assess its inhibitory effect. Control groups include a vehicle-treated group and an M-CSF only group.[14]

-

-

Proliferation Measurement (BrdU Incorporation):

-

Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium.

-

During the S-phase of the cell cycle, proliferating cells incorporate BrdU into their newly synthesized DNA.

-

After a set incubation period, cells are fixed.

-

-

Immunocytochemistry and Analysis:

-

Cells are permeabilized, and the DNA is denatured to expose the incorporated BrdU.

-

An anti-BrdU antibody conjugated to a fluorescent dye is used to detect the BrdU-positive cells.

-

DAPI (4',6-diamidino-2-phenylindole) is used to stain the nuclei of all cells, providing a total cell count.[14]

-

Fluorescence microscopy is used to visualize and count the number of BrdU-positive (proliferating) and DAPI-positive (total) cells.

-

The proliferation rate is expressed as the percentage of BrdU-positive cells relative to the total number of cells.[14]

-

Conclusion

This compound is a potent inhibitor of the CSF-1R kinase, a key regulator of microglia proliferation. Preclinical data robustly demonstrates that masitinib, at pharmacologically relevant concentrations, effectively blocks M-CSF-induced microglia proliferation in vitro. This mechanism of action, by limiting the expansion of microglia, underpins its potential as a therapeutic agent for neurological disorders where neuroinflammation is a significant contributor to pathology. The detailed protocols and pathways provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development and neuroimmunology.

References

- 1. criver.com [criver.com]

- 2. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Masitinib in neurodegenerative disorders – AB Science [ab-science.com]

- 5. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 9. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]

- 10. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Masitinib in Neurology – AB Science [ab-science.com]

- 16. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]